molecular formula C25H36O4 B12400377 Solidagolactone II

Solidagolactone II

Cat. No.: B12400377
M. Wt: 400.5 g/mol
InChI Key: YZGKWHGGADYHRU-XXZCGRSESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Solidagolactone II is typically isolated from natural sources, specifically from the plant Solidago virgaurea L. The isolation process involves extraction techniques such as solid-phase extraction and chromatography to separate the compound from other plant constituents .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from its natural source. Advances in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Solidagolactone II undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Solidagolactone II has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity of chlorinated diterpenes.

    Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Solidagolactone II involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of certain pro-inflammatory enzymes and disrupt microbial cell membranes .

Comparison with Similar Compounds

Solidagolactone II is unique among chlorinated diterpenes due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

[(1R,3R,4R,4aS,8aR)-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C25H36O4/c1-7-16(2)23(27)29-21-13-18(4)24(5,12-11-19-14-22(26)28-15-19)20-10-8-9-17(3)25(20,21)6/h7,9,14,18,20-21H,8,10-13,15H2,1-6H3/b16-7-/t18-,20+,21-,24-,25+/m1/s1

InChI Key

YZGKWHGGADYHRU-XXZCGRSESA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@H]([C@@]([C@H]2[C@@]1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C(C2C1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C

Origin of Product

United States

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